molecular formula C12H26O3Si B2721395 Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate CAS No. 361547-56-0

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate

Cat. No.: B2721395
CAS No.: 361547-56-0
M. Wt: 246.422
InChI Key: ZIYMGGHOKXREEH-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate (CAS: 361547-56-0) is a silyl-protected ester featuring a tert-butyldimethylsilyl (TBDMS) ether group and a 2,2-dimethylpropanoate backbone. It is commonly used as an intermediate in organic synthesis, particularly for protecting hydroxyl groups during multi-step reactions . The compound has a purity of 95–97% and is commercially available from suppliers like Combi-Blocks and J&K Scientific . Its structure combines steric bulk from the TBDMS and dimethyl groups, which influences reactivity and stability in synthetic pathways.

Properties

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-11(2,3)16(7,8)15-9-12(4,5)10(13)14-6/h9H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYMGGHOKXREEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile . The reaction proceeds as follows:

ROH+TBDMS-ClRO-TBDMS+HCl\text{ROH} + \text{TBDMS-Cl} \rightarrow \text{RO-TBDMS} + \text{HCl} ROH+TBDMS-Cl→RO-TBDMS+HCl

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: TBAF in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Silyl ethers are converted back to alcohols.

Scientific Research Applications

Synthetic Applications

1.1 Protecting Group in Organic Synthesis

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate serves as an effective protecting group for alcohols and amines during multi-step organic syntheses. The tert-butyldimethylsilyl (TBDMS) group is favored due to its stability under various reaction conditions and ease of removal. This compound has been employed in the synthesis of optically active compounds, where the TBDMS group protects reactive hydroxyl functionalities, allowing for selective transformations without interfering with other functional groups.

Case Study: Dirhodium(II)-Catalyzed C–H Amination

In a study published by Takayuki Akura et al., the compound was used as a precursor for the synthesis of oxazolidinones via dirhodium(II)-catalyzed C–H amination reactions. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in generating complex structures from simpler precursors. The resulting oxazolidinone derivatives were then converted into monoprotected 2-amino-2-methyl-1,3-propanediols, showcasing its role in synthesizing biologically relevant molecules .

Medicinal Chemistry

2.1 Synthesis of Bioactive Compounds

This compound has been utilized in the synthesis of bioactive natural products and pharmaceuticals. Its ability to protect functional groups while allowing for further derivatization makes it a valuable intermediate in drug development.

Case Study: Amphidinolide F Synthesis

In a convergent synthetic approach to the marine natural product amphidinolide F, this compound was integral in constructing the carbon framework necessary for the final product. The synthesis involved several steps where the TBDMS group facilitated selective reactions, ultimately leading to the successful assembly of complex molecular architectures .

Mechanism of Action

The mechanism of action of methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The tert-butyldimethylsilyloxy group is highly resistant to hydrolysis, making it an effective protecting group. The cleavage of the silyl ether is typically achieved using fluoride ions, which attack the silicon atom, leading to the formation of a pentavalent silicon intermediate and subsequent release of the protected alcohol .

Comparison with Similar Compounds

Methyl 3-((tert-Butyldimethylsilyl)oxy)propanoate

  • Structure: Differs by lacking the 2,2-dimethyl groups on the propanoate chain.
  • Properties : Reduced steric hindrance compared to the target compound, leading to higher reactivity in deprotection reactions. The absence of dimethyl groups may also lower thermal stability .
  • Applications : Used in peptide synthesis, but less favored in sterically demanding environments due to its simpler structure.

Methyl 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate ()

  • Structure : Contains a 4-chlorophenyl and hydroxyl group instead of the TBDMS ether.
  • Properties : The aryl group introduces strong electron-withdrawing effects, while the hydroxyl group increases polarity. This compound exhibits antiproliferative activity in biological assays, unlike the silyl-protected target compound .
  • Synthesis : Prepared via acetylation of hydroxyl precursors, contrasting with silylation methods used for the target compound .

Methyl 3-(2-Bromo-6-isopropoxyphenyl)-2,2-dimethylpropanoate ()

  • Structure : Features a bromo-isopropoxyphenyl substituent instead of TBDMS.
  • Properties : The bulky aryl group and bromine atom enhance electrophilic reactivity. Synthesized via palladium-catalyzed C–H arylation, a method distinct from silyl ether formation .
  • Applications : Serves as a precursor in natural product synthesis, leveraging its halogenated aromatic system.

Methyl 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoate ()

  • Structure : Substitutes the TBDMS group with a 5-chlorothiophene ring.
  • Properties : The thiophene moiety introduces conjugation and sulfur-based electronic effects, altering solubility and reactivity compared to the aliphatic silyl ether .
  • Applications: Potential use in materials science due to its heterocyclic structure.

Key Comparative Data

Table 1: Structural and Functional Comparison

Compound Key Substituents Reactivity Profile Applications
Target Compound TBDMS, 2,2-dimethylpropanoate High steric protection, stable Hydroxyl protection in synthesis
Methyl 3-((TBDMS)oxy)propanoate TBDMS, no dimethyl groups Moderate stability, lower steric Peptide synthesis
Methyl 3-(4-Chlorophenyl)-3-hydroxy variant 4-Chlorophenyl, hydroxyl Polar, bioactive Antiproliferative agents
Methyl 3-(5-Chlorothiophen-2-yl) variant Chlorothiophene Conjugated, sulfur-rich Materials chemistry

Table 2: Spectral Data Comparison (NMR Highlights)

Compound 1H NMR Signals (δ, ppm) 13C NMR Signals (δ, ppm)
Target Compound Data not provided in evidence Data not provided in evidence
Methyl 3-(4-Methoxyphenyl) variant (11a) 4.23 (CH), 3.68/3.44 (OCH3) 176.2 (C=O), 56.1/53.2 (OCH3)
Palladium-catalyzed variant (3.11b) IR: 1728 cm⁻¹ (C=O) HRMS: 323.0257 (M+Na)+

Biological Activity

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate (TBDMS) is a chemical compound that has garnered attention for its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₆O₃Si
  • Molecular Weight : 246.42 g/mol
  • CAS Number : 361547-56-0
  • IUPAC Name : methyl 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropanoate

The compound features a tert-butyldimethylsilyloxy group, which enhances its stability and reactivity in various chemical reactions. This property makes it particularly useful as a protecting group in organic synthesis.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable alcohol with a silylating agent under controlled conditions. The TBDMS group is known for its stability under various reaction conditions, which is advantageous in multi-step syntheses.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical for melanin production, and inhibitors of this enzyme are sought after for their potential in treating hyperpigmentation disorders. Analogous compounds have demonstrated strong inhibitory effects on tyrosinase activity. For example:

  • IC₅₀ Values : Some analogs showed IC₅₀ values significantly lower than that of kojic acid, a common tyrosinase inhibitor.
  • Mechanisms of Action : Kinetic studies indicate that these compounds may act as competitive inhibitors of tyrosinase, suggesting that TBDMS could also have potential applications in dermatological treatments.

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition :
    • A study evaluated several analogs for their ability to inhibit mushroom tyrosinase.
    • Results indicated that certain analogs achieved IC₅₀ values as low as 1.12 µM, demonstrating potent inhibition compared to standard controls like kojic acid .
  • Antioxidant Efficacy :
    • In vitro experiments showed that related compounds exhibited strong radical scavenging activity, suggesting potential applications for TBDMS in formulations aimed at reducing oxidative damage .
  • Cell Viability Assays :
    • Investigations into the cytotoxicity of various analogs revealed that some did not exhibit significant cytotoxic effects at concentrations up to 20 µM, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

The following table summarizes the structural comparisons and biological activities of this compound against similar compounds:

Compound NameMolecular FormulaTyrosinase Inhibition IC₅₀ (µM)Unique Features
This compoundC₁₂H₂₆O₃SiTBD (under investigation)Silyl protection enhances stability
Kojic AcidC₈H₈O₃24.09Standard reference for tyrosinase inhibition
Ethyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoateC₁₄H₃₀O₃SiTBD (under investigation)Ethyl group instead of methyl

Q & A

Advanced Research Question

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the silyl ether .
  • Light Exposure : Protect from UV light to avoid ester degradation .

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